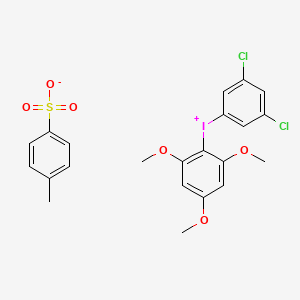
(3,5-二氯苯基)(2,4,6-三甲氧基苯基)碘鎓对甲苯磺酸盐
描述
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is a hypervalent iodine compound known for its utility in organic synthesis, particularly in arylation reactions. This compound is characterized by its ability to transfer aryl groups to various nucleophiles, making it a valuable reagent in the field of synthetic chemistry .
科学研究应用
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate has several scientific research applications:
Chemistry: It is extensively used in organic synthesis for the arylation of various nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds
Biology and Medicine: The compound’s ability to introduce aryl groups into biologically active molecules makes it useful in the development of new drugs and bioactive compounds
Industry: It is employed in the synthesis of complex organic molecules, including those used in the production of dyes, polymers, and advanced materials
作用机制
Target of Action
It is known that the compound is used as a reagent for metal-free arylation of carbon and heteroatom nucleophiles .
Mode of Action
The compound is a hypervalent iodine compound, which have been designed and synthesized for arylating reactions . In these compounds, the 2,4,6-trimethoxyphenyl (TMB) moiety acts as a leaving group, enabling the other aromatic ring to be used for the aryl group introduction .
Biochemical Pathways
The compound’s role in metal-free arylation suggests it may influence pathways involving carbon and heteroatom nucleophiles .
Result of Action
Its primary use as a reagent for metal-free arylation suggests it facilitates the introduction of aryl groups to carbon and heteroatom nucleophiles .
Action Environment
It’s worth noting that the compound is sensitive to light and heat, and it’s recommended to be stored in a dark place at a temperature between 0-10°c .
生化分析
Biochemical Properties
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate plays a significant role in biochemical reactions due to its ability to act as an arylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of aryl groups. This compound is particularly useful in metal-free arylation reactions, where it can react with nucleophiles such as alcohols, amines, and thiols . The nature of these interactions involves the formation of covalent bonds between the aryl group and the nucleophile, leading to the formation of new chemical entities.
Cellular Effects
The effects of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed from the culture medium.
Dosage Effects in Animal Models
The effects of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Beyond this threshold, the effects can become more pronounced and potentially harmful.
Metabolic Pathways
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit or activate enzymes involved in the arylation of nucleophiles, thereby influencing the overall metabolic pathway.
Transport and Distribution
The transport and distribution of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism by interacting with metabolic enzymes.
准备方法
The synthesis of (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate typically involves the reaction of (3,5-dichlorophenyl)iodonium diacetate with (2,4,6-trimethoxyphenyl)boronic acid in the presence of p-toluenesulfonic acid. The reaction is carried out under mild conditions, often at room temperature, and yields the desired iodonium salt with high purity .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis is well-established and involves straightforward procedures that can be scaled up with appropriate adjustments to reaction conditions and purification techniques .
化学反应分析
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in metal-free arylation reactions where it transfers the aryl group to carbon and heteroatom nucleophiles. .
Oxidation and Reduction Reactions: While primarily used for arylation, the compound can also participate in oxidation-reduction processes depending on the reaction environment and the presence of specific catalysts
The major products formed from these reactions are arylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
相似化合物的比较
Similar compounds to (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate include
属性
IUPAC Name |
(3,5-dichlorophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2IO3.C7H8O3S/c1-19-12-7-13(20-2)15(14(8-12)21-3)18-11-5-9(16)4-10(17)6-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHVNGRMSLNAJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC(=CC(=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2IO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868173-25-4 | |
| Record name | (3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


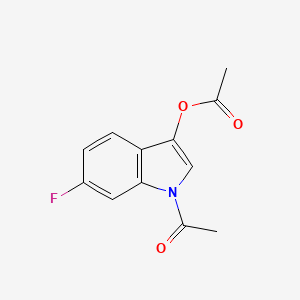
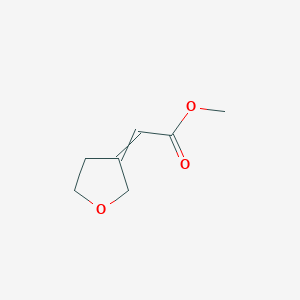
![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)
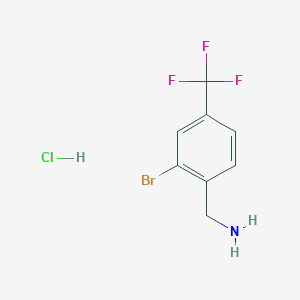
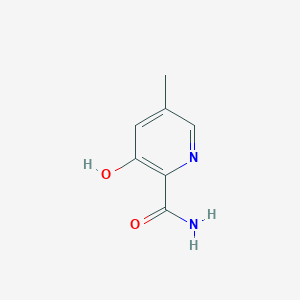
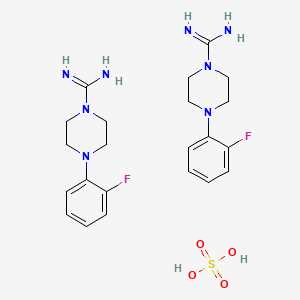
![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
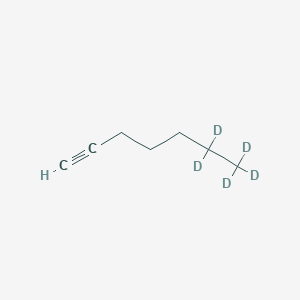
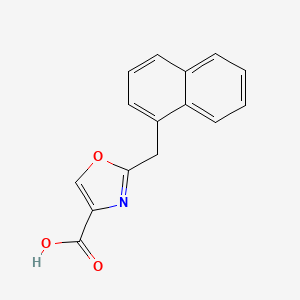
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
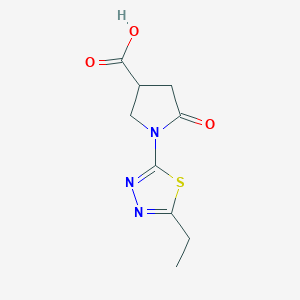
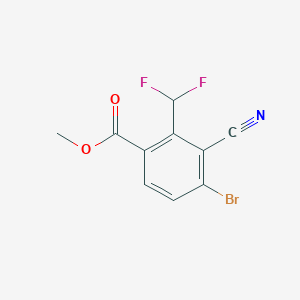
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
